(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 3-azabicyclo[3.1.1]heptanes, has been achieved through thermal intramolecular [2+2] cycloaddition . Another study describes a practical method for the synthesis of [3.1.1]propellane, a precursor to functionalized bicyclo[3.1.1]heptanes .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 3-azabicyclo[3.2.0]heptanes has been achieved via photocatalytic Minisci-like conditions . Another study reported a two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes via intramolecular [2+2]-photochemical cyclization .Scientific Research Applications
Synthesis and Structure-Activity Relationship
- First Synthesis of Diazabicycloheptane Derivatives: A significant advancement in the synthesis of 2,6-diazabicyclo[3.2.0]heptane derivatives, which allows for selective chemical addressing of the two nitrogen atoms in the core, facilitating the creation of various fused azetidines (Napolitano et al., 2009).
- Synthesis of Novel Agonists for Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Research exploring the synthesis of potent ligands for the alpha4beta2 nAChR subtype derived from 3,6-diazabicyclo[3.2.0]heptane. This study involved structure-activity relationship analyses focusing on substitution effects and stereochemical influences (Ji et al., 2007).
Biological Activities and Applications
- Bridged Diazabicycloheptanes in Medicinal Chemistry: A comprehensive description of the assembly and myriad of biological activities of compounds derived from diazabicycloheptanes, including 3,6-diazabicyclo[3.1.1]heptane and 2,5-diazabicyclo[2.2.1]heptane scaffolds (Murineddu et al., 2012).
- Pharmacological Characterization of 3,6-Diazabicycloheptanes: Investigation of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides, targeting nAChRs, with potential applications in reducing or preventing L-dopa-induced dyskinesias in several in vivo animal models. This study includes docking into homology models and pharmacophore elucidation (Strachan et al., 2014).
Advanced Synthesis Techniques
- Efficient Synthesis of Azabicycloheptanes: The development of concise synthetic sequences for N3- and N6-monoprotected 3,6-diazabicycloheptanes, serving as critical intermediates for the preparation of novel bridged bicyclic piperazines in medicinal chemistry research (Walker & Bedore, 2012).
Crystal Structure Analysis
- Crystal Structure of Diazabicycloheptane Derivatives: Detailed characterization of the molecular structure of 2,5-diazabicyclo[2.2.1]heptane, including insights into its crystallography and three-dimensional network of hydrogen bonds (Britvin & Rumyantsev, 2017).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGWXZRHRQUYTA-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CN[C@@H]2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635274 |
Source
|
Record name | tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane | |
CAS RN |
956276-42-9 |
Source
|
Record name | tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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